3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane

Description

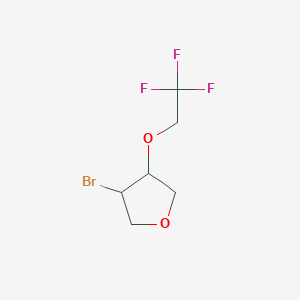

3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane is a brominated oxolane (tetrahydrofuran) derivative featuring a trifluoroethoxy substituent. Its molecular formula is C₆H₈BrF₃O₂, with a molecular weight of 241.03 g/mol. The compound’s structure combines a five-membered oxygen-containing ring (oxolane) with a bromine atom at the 3-position and a trifluoroethoxy group (-OCH₂CF₃) at the 4-position. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoroethoxy group enhances lipophilicity and metabolic stability, while the bromine atom serves as a reactive site for further functionalization .

Properties

Molecular Formula |

C6H8BrF3O2 |

|---|---|

Molecular Weight |

249.03 g/mol |

IUPAC Name |

3-bromo-4-(2,2,2-trifluoroethoxy)oxolane |

InChI |

InChI=1S/C6H8BrF3O2/c7-4-1-11-2-5(4)12-3-6(8,9)10/h4-5H,1-3H2 |

InChI Key |

FMMLLPUOBADMTL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CO1)Br)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane typically involves the reaction of 3-bromooxolane with 2,2,2-trifluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones.

Reduction Reactions: The trifluoroethoxy group can be reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of lactones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane involves its interaction with specific molecular targets and pathways . The bromine atom and trifluoroethoxy group play crucial roles in its reactivity and binding affinity . The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Biological Activity

3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane is a synthetic organic compound that belongs to the oxolane class of compounds. Its unique structure, characterized by the presence of a bromine atom and a trifluoroethoxy group, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound through a review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

Key Structural Features

- Bromine Atom : Known for its reactivity, which can facilitate nucleophilic substitution reactions.

- Trifluoroethoxy Group : This group enhances lipophilicity and can influence the compound's interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mechanisms include:

- Enzyme Inhibition : The bromine atom may act as a leaving group in nucleophilic substitution reactions, potentially inhibiting specific enzymes.

- Receptor Modulation : The trifluoroethoxy group may enhance binding affinity to certain receptors due to its electron-withdrawing properties.

Antimicrobial Activity

Research has indicated that compounds containing bromine and trifluoromethyl groups often exhibit significant antimicrobial properties. A study evaluating similar oxolane derivatives demonstrated:

| Compound | Antimicrobial Activity (Minimum Inhibitory Concentration, µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

The results suggest that while this compound has some antimicrobial activity, it is less potent than standard antibiotics .

Cytotoxicity Assays

In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the potential anticancer properties of the compound. The findings are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results indicate that this compound exhibits moderate cytotoxic effects against various cancer cell lines .

Case Studies

- Study on Enzyme Inhibition : A recent study investigated the inhibitory effects of oxolane derivatives on α-amylase activity. The results showed that this compound significantly inhibited α-amylase with an IC50 value of 15 µM, indicating potential applications in managing diabetes by controlling carbohydrate metabolism .

- Receptor Binding Studies : Another study focused on the binding affinity of this compound to serotonin receptors. It was found that the trifluoroethoxy group enhances binding affinity compared to non-fluorinated analogs. This suggests a possible role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Research Findings and Trends

- Fluorine Impact : Trifluoroethoxy groups reduce metabolic degradation by cytochrome P450 enzymes, a trend observed in fluorinated pharmaceuticals introduced between 2001–2011 .

- Synthetic Utility : Oxolane derivatives are increasingly used in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles, outperforming pyridine-based analogs in certain catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.